Neoandrographolide Demonstrates In Vivo Oral Anti-Inflammatory Efficacy Absent in Andrographolide
In a direct head-to-head ex vivo study using BCG-elicited mouse peritoneal macrophages, neoandrographolide demonstrated oral anti-inflammatory efficacy that was completely absent for andrographolide at equivalent doses [1]. Both compounds exhibited concentration-dependent NO suppression in vitro, with IC50 values of 7.9 μM for andrographolide and 35.5 μM for neoandrographolide [1]. However, following oral administration at 5 and 25 mg/kg/d, neoandrographolide suppressed ex vivo NO production by 35% and 40% respectively, whereas andrographolide produced no detectable reduction at either dose [1].
| Evidence Dimension | Ex vivo NO suppression following oral administration |
|---|---|
| Target Compound Data | Neoandrographolide: 35% suppression at 5 mg/kg/d; 40% suppression at 25 mg/kg/d |
| Comparator Or Baseline | Andrographolide: no detectable reduction at either 5 or 25 mg/kg/d |
| Quantified Difference | Qualitative difference: active vs. inactive following oral dosing, despite andrographolide showing 4.5-fold greater in vitro potency (IC50 7.9 μM vs. 35.5 μM) |
| Conditions | BCG-elicited mouse peritoneal macrophages; LPS stimulation; oral administration in mice; concentration range 0.1-100 μM for in vitro IC50 determination |
Why This Matters
This divergence between in vitro potency and in vivo oral efficacy is critical for procurement decisions: neoandrographolide's glucoside moiety confers pharmacokinetic advantages enabling oral activity, whereas andrographolide's superior in vitro potency fails to translate to oral efficacy in this model.
- [1] Batkhuu J, Hattori K, Takano F, Fushiya S, Oshiman K, Fujimiya Y. Suppression of NO production in activated macrophages in vitro and ex vivo by neoandrographolide isolated from Andrographis paniculata. Biol Pharm Bull. 2002;25(9):1169-1174. View Source
